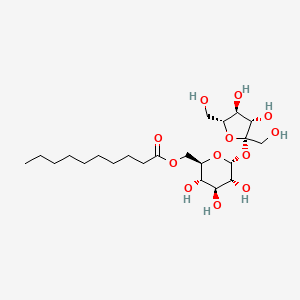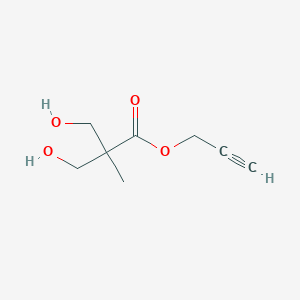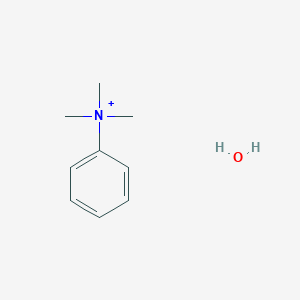
Sucrose monodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose monodecanoate, also known as capric acid sucrose ester or sucrose monocaprate, is a non-ionic surfactant with the molecular formula C22H40O12 and a molecular weight of 496.55 g/mol . It is a monoester derived from sucrose and decanoic acid (capric acid), and it is commonly used in various industrial and scientific applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose monodecanoate is typically synthesized through esterification reactions. One common method involves the reaction of sucrose with decanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound can be produced using enzymatic esterification. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to esterify sucrose with decanoic acid. This method is preferred due to its mild reaction conditions and higher selectivity .
Chemical Reactions Analysis
Types of Reactions
Sucrose monodecanoate undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, the decanoic acid moiety can be oxidized to produce decanoic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
Sucrose monodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the food industry as an emulsifier and in cosmetics for its surfactant properties.
Mechanism of Action
The mechanism of action of sucrose monodecanoate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances. This property makes it effective in enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
Similar Compounds
Sucrose monolaurate: Another sucrose ester with a lauric acid moiety.
Sucrose distearate: A sucrose ester with stearic acid.
Sucrose octaacetate: A sucrose ester with acetic acid.
Uniqueness
Sucrose monodecanoate is unique due to its specific fatty acid chain length (decanoic acid), which provides distinct surfactant properties compared to other sucrose esters. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications .
Properties
Molecular Formula |
C22H40O12 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI Key |
STVGXWVWPOLILC-LUQRLMJOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)



![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


